Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate

Description

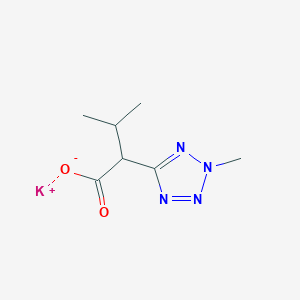

Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate is a potassium salt of a substituted butanoic acid derivative featuring a 2-methyltetrazole ring at the second carbon position. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, imparts unique electronic and steric properties, making this compound relevant in pharmaceutical and agrochemical synthesis. Its potassium counterion enhances water solubility, which is advantageous for applications requiring aqueous-phase reactivity or bioavailability .

The compound’s synthesis likely involves condensation reactions between substituted tetrazole precursors and carboxylate derivatives, as inferred from analogous procedures in the literature (e.g., use of potassium salts as catalysts in heterocyclic syntheses) .

Properties

IUPAC Name |

potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2.K/c1-4(2)5(7(12)13)6-8-10-11(3)9-6;/h4-5H,1-3H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSDHSSHOYVACY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NN(N=N1)C)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11KN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tetrazole derivatives, including Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate, typically involves [2+3]-cycloaddition reactions between nitriles and azides . This method is favored for its efficiency and the stability of the resulting tetrazole ring. Industrial production methods often rely on the in situ generation of hydrazoic acid, which is then activated by metals or strong Lewis acids .

Chemical Reactions Analysis

Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The tetrazole ring is resistant to oxidation, even with strong oxidizing agents.

Reduction: Reduction reactions are less common due to the stability of the tetrazole ring.

Substitution: The compound can participate in substitution reactions, particularly at the methyl groups attached to the tetrazole ring.

Common reagents used in these reactions include cyanogen bromide and diazomethane, which facilitate the formation of various derivatives . Major products formed from these reactions include isomeric tetrazoles and their potassium salts .

Scientific Research Applications

Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a precursor for other heterocycles.

Biology: Investigated for its potential as an antifungal agent due to its ability to inhibit fungal enzymes.

Industry: Utilized in the production of high-energy compounds and as a stabilizer in photography.

Mechanism of Action

The mechanism of action of Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate involves its interaction with specific molecular targets. For instance, it inhibits fungal enzymes by binding to cytochrome P450, which is crucial for fungal metabolism . This selective inhibition reduces the toxicity compared to other fungicidal preparations .

Comparison with Similar Compounds

Structural Analogs: Tetrazole vs. Isoxazole/Thiazole Derivatives

Key Compounds for Comparison:

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate (CAS RN 2086298-40-8): Features an isoxazole ring instead of tetrazole. Isoxazoles are less acidic (pKa ~8–10) compared to tetrazoles (pKa ~4–5), impacting their reactivity in nucleophilic or coordination chemistry .

Thiazol-5-ylmethyl carbamate derivatives : Thiazole rings (with sulfur and nitrogen) exhibit distinct electronic properties, influencing their binding affinity in biological systems compared to tetrazoles .

Structural and Functional Differences:

| Property | Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate | Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate | Thiazol-5-ylmethyl Carbamates |

|---|---|---|---|

| Heterocycle | 2-Methyltetrazole | 3-Methylisoxazole | Thiazole |

| Acidity (pKa) | ~4–5 (tetrazole N-H) | ~8–10 (isoxazole) | ~2–3 (thiazole) |

| Solubility | High (potassium salt) | Low (methyl ester) | Variable (depends on substituents) |

| Applications | Pharmaceuticals, agrochemical intermediates | Lab-scale organic synthesis | Antiviral/antifungal agents |

The tetrazole group’s higher acidity allows for stronger hydrogen bonding and metal coordination, making it valuable in drug design (e.g., angiotensin II receptor blockers) . In contrast, isoxazole derivatives are often used as bioisosteres for ester or amide groups due to their metabolic stability .

Salt Forms: Potassium vs. Methyl Esters

The potassium salt form of the compound significantly enhances water solubility compared to its ester analogs. For example:

- This compound: Likely soluble in polar solvents (water, ethanol) due to ionic character .

Synthetic Implications: Potassium salts are often preferred in green chemistry for their catalytic roles (e.g., Potassium 1,2,3,6-Tetrahydrophthalimide in isoxazolone syntheses) . Methyl esters, while less reactive in aqueous media, are advantageous in protecting carboxylate groups during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.